3-(azepane-1-carbonyl)-N-(4-chloro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an azepane ring, a naphthyridine ring, and a phenyl ring. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step organic synthesis procedures. These might involve the formation of the azepane ring, the construction of the naphthyridine ring, and the attachment of the phenyl ring .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The azepane ring is a seven-membered ring with one nitrogen atom, the naphthyridine ring is a two-ring system with two nitrogen atoms, and the phenyl ring is a six-membered ring with alternating double and single bonds .Chemical Reactions Analysis
The reactivity of this compound would be expected to be influenced by the presence of the various functional groups and rings. For example, the azepane ring might undergo reactions involving the nitrogen atom, while the naphthyridine and phenyl rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. For example, the presence of the nitrogen atoms might make the compound more polar, while the presence of the rings might increase its molecular weight .Scientific Research Applications
Heterocyclic Chemistry and Material Science
Synthesis and Characterization of Organic Compounds : The study of azepane derivatives and their isomers, such as AM-2233 and AM-1220, has led to the identification of new compounds with potential applications in material science and organic chemistry. These compounds have been characterized using a variety of analytical techniques, showcasing the breadth of synthetic chemistry and its applications in creating novel materials with unique properties (Nakajima et al., 2012).
Luminescence and Phosphorescence : Research into organic molecules like (4-chlorophenyl)(5H-dibenzo[b,f]azepin-5-yl)methanone (IS-CBZ) has revealed their potential in modulating luminescence switching between delayed fluorescence and room-temperature phosphorescence. These findings could have implications for the development of new optical materials and devices (Wen et al., 2021).
Synthetic Methodologies
- Advances in Synthetic Organic Chemistry : The creation and manipulation of complex organic structures, such as the synthesis of trans-4,5-disubstituted cyclopentenones and azepine-tetrazoles, illustrate the versatility of organic synthesis techniques. These methodologies enable the production of compounds with potential applications in pharmaceuticals, agrochemicals, and material science (Reddy et al., 2012); (Nixey et al., 2002).
Fundamental Research
Investigation of Molecular Structures : The study of molecular structures, such as the hydrogen-bonded frameworks in azepine derivatives, contributes to our understanding of molecular interactions and the design of molecules with desired properties. This research has implications for the development of new materials and the understanding of biological mechanisms (Yépes et al., 2013).
Enabling Technologies for Drug Discovery : While the focus here is on non-drug applications, the methodologies developed for synthesizing and characterizing these compounds also play a crucial role in drug discovery. Techniques such as liquid chromatography-mass spectrometry (LC-MS) for compound identification and quantification are essential tools in pharmacology research (Noh et al., 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
azepan-1-yl-[4-(4-chloro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O/c1-15-13-17(24)8-10-20(15)27-21-18-9-7-16(2)26-22(18)25-14-19(21)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZMTTXJLDMDLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=C(C=C(C=C3)Cl)C)C(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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